molecular formula C12H13BrFNO B8128780 (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone

Cat. No. B8128780
M. Wt: 286.14 g/mol
InChI Key: VXVPCACEHLLWLV-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C12H13BrFNO and its molecular weight is 286.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Characterization in Synthesis

    A study on a structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, revealed its formation as a side product in the synthesis of potential anti-tuberculosis agents (Eckhardt et al., 2020).

  • Antiproliferative Activity

    A novel bioactive heterocycle, containing a piperidin-1-yl methanone group, showed promising antiproliferative activity, indicating its potential in cancer research (Prasad et al., 2018).

  • Neuroimaging Applications

    Compounds like [(123I)-(4-fluorophenyl)1-[2-(4-iodophenyl)ethyl]piperidin-4-ylmethanone] have been evaluated for their uptake in mouse brains, suggesting their use in neuroimaging, specifically in visualizing the 5-HT2A receptor with SPECT imaging (Blanckaert et al., 2005).

  • Antileukemic Potential

    Novel piperidine derivatives, including those related to the compound , have shown antileukemic activity and potential for inducing apoptosis in human leukemia cells (Vinaya et al., 2011).

  • Enhancing Drug Bioavailability

    The introduction of fluorine atoms at specific positions in piperidine rings, like in similar compounds, has been found to enhance the oral bioavailability of drugs, such as 5-HT1A receptor agonists (Vacher et al., 1999).

  • Drug Development for Mood Disorders

    A dipolar cycloaddition reaction/Cope elimination sequence using piperidine derivatives led to the discovery and preclinical profiling of a P2X7 antagonist, a potential clinical candidate for treating mood disorders (Chrovian et al., 2018).

  • Antibacterial and Antifungal Properties

    Microwave-assisted synthesis of pyrazole derivatives from compounds including piperidin-1-yl methanones has yielded substances with notable antibacterial and antifungal properties (Swarnkar et al., 2014).

  • Antitubercular Activity

    Some derivatives, such as 4-(aryloxy)phenyl cyclopropyl methanols, have shown significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in clinical trials (Bisht et al., 2010).

properties

IUPAC Name

(3-bromo-2-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVPCACEHLLWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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